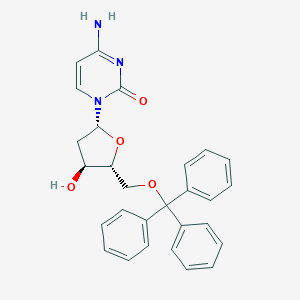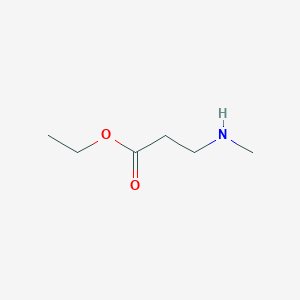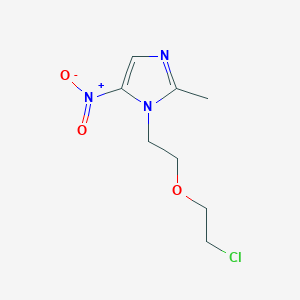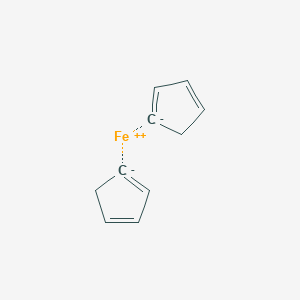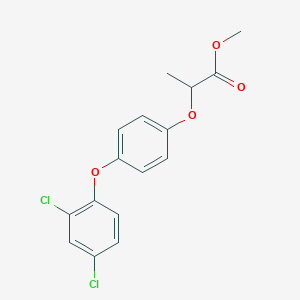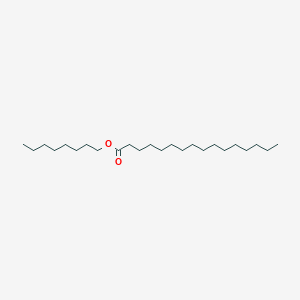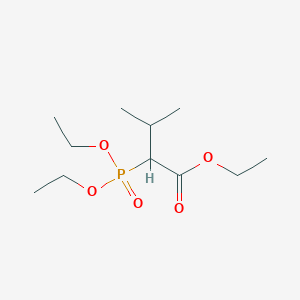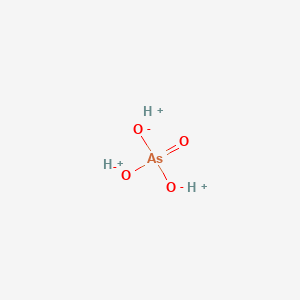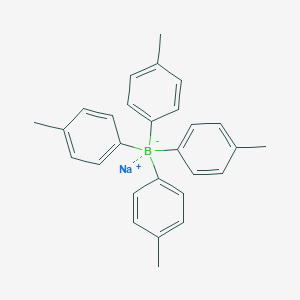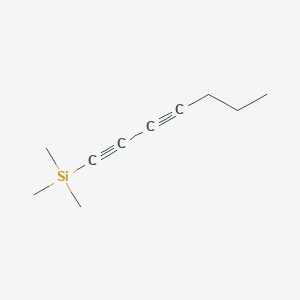
Hepta-1,3-diynyl(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-1,3-diynyl(trimethyl)silane is a chemical compound that is widely used in scientific research. It is a silane derivative that is used for its unique properties and functions. This compound is a colorless liquid that is soluble in organic solvents. It is a highly reactive compound that is used in various chemical reactions.
Mecanismo De Acción
The mechanism of action of hepta-1,3-diynyl(trimethyl)silane is not fully understood. However, it is believed that it reacts with various nucleophiles such as water, alcohols, and amines. The reaction results in the formation of various organic compounds. Hepta-1,3-diynyl(trimethyl)silane is also believed to react with various electrophiles such as halogens and carbonyl compounds. The reaction results in the formation of various organic compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of hepta-1,3-diynyl(trimethyl)silane are not well studied. However, it is believed that it is not toxic to humans and animals. It is also believed that it does not have any significant effects on the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its unique properties and functions. It is a highly reactive compound that can be used in various chemical reactions. It is also a versatile compound that can be used in the synthesis of various organic compounds. The limitations of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its high reactivity and instability. It requires careful handling and storage. It is also a relatively expensive compound.
Direcciones Futuras
There are several future directions for the use of hepta-1,3-diynyl(trimethyl)silane in scientific research. One direction is the development of new materials using hepta-1,3-diynyl(trimethyl)silane. Siloxane polymers and organosilicon compounds have unique properties and are used in various applications. Another direction is the use of hepta-1,3-diynyl(trimethyl)silane in the development of new drugs. The unique properties of hepta-1,3-diynyl(trimethyl)silane can be used to develop drugs that target specific diseases. Another direction is the use of hepta-1,3-diynyl(trimethyl)silane in the development of new catalysts. The high reactivity of hepta-1,3-diynyl(trimethyl)silane can be used to develop catalysts that are more efficient and selective.
Conclusion:
Hepta-1,3-diynyl(trimethyl)silane is a highly reactive and versatile compound that is widely used in scientific research. It is used in the synthesis of various organic compounds and the development of new materials. The mechanism of action and biochemical and physiological effects of hepta-1,3-diynyl(trimethyl)silane are not well studied. However, it is believed that it is not toxic to humans and animals and does not have any significant effects on the environment. The advantages of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its unique properties and functions. The limitations of using hepta-1,3-diynyl(trimethyl)silane in lab experiments are its high reactivity and instability. There are several future directions for the use of hepta-1,3-diynyl(trimethyl)silane in scientific research, including the development of new materials, drugs, and catalysts.
Métodos De Síntesis
The synthesis of hepta-1,3-diynyl(trimethyl)silane involves the reaction of trimethylsilylacetylene with 1,3-dibromo-5,5-dimethylhydantoin. This reaction results in the formation of hepta-1,3-diynyl(trimethyl)silane. The reaction is carried out in the presence of a catalyst and under controlled conditions. The yield of hepta-1,3-diynyl(trimethyl)silane can be increased by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
Hepta-1,3-diynyl(trimethyl)silane is widely used in scientific research. It is used as a reagent in various chemical reactions. It is used in the synthesis of various organic compounds. It is also used in the development of new materials. Hepta-1,3-diynyl(trimethyl)silane is used in the synthesis of siloxane polymers. These polymers have unique properties and are used in various applications such as coatings, adhesives, and sealants. Hepta-1,3-diynyl(trimethyl)silane is also used in the synthesis of organosilicon compounds. These compounds have applications in various fields such as medicine, electronics, and agriculture.
Propiedades
Número CAS |
19024-47-6 |
|---|---|
Nombre del producto |
Hepta-1,3-diynyl(trimethyl)silane |
Fórmula molecular |
C10H16Si |
Peso molecular |
164.32 g/mol |
Nombre IUPAC |
hepta-1,3-diynyl(trimethyl)silane |
InChI |
InChI=1S/C10H16Si/c1-5-6-7-8-9-10-11(2,3)4/h5-6H2,1-4H3 |
Clave InChI |
YIHFGRVPDLKPJW-UHFFFAOYSA-N |
SMILES |
CCCC#CC#C[Si](C)(C)C |
SMILES canónico |
CCCC#CC#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



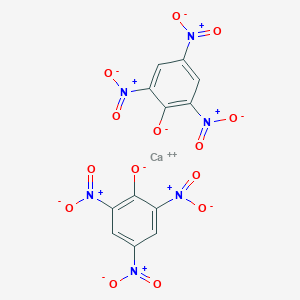
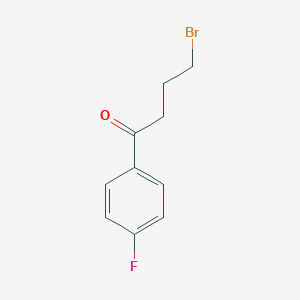
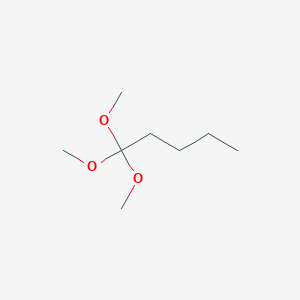
![Thieno[3,2-d]pyrimidine-4-thiol](/img/structure/B104155.png)
